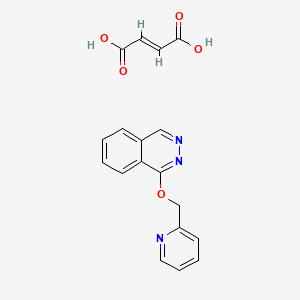
(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine is a complex organic compound that combines the structural features of butenedioic acid and pyridinylmethoxyphthalazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine typically involves multi-step organic reactions. One common method includes the reaction of pyridin-2-ylmethanol with phthalazine under specific conditions to form the pyridin-2-ylmethoxyphthalazine intermediate. This intermediate is then reacted with (E)-but-2-enedioic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for studying biological pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may have applications in drug development, particularly in designing molecules that can target specific diseases.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.
Pyrimido[1,2-a]benzimidazoles: Investigated for their antiviral activity.
Uniqueness
(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine stands out due to its unique combination of structural features, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
149833-47-6 |
|---|---|
Molecular Formula |
C18H15N3O5 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(pyridin-2-ylmethoxy)phthalazine |
InChI |
InChI=1S/C14H11N3O.C4H4O4/c1-2-7-13-11(5-1)9-16-17-14(13)18-10-12-6-3-4-8-15-12;5-3(6)1-2-4(7)8/h1-9H,10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
XLPVLWOIHWEAOJ-WLHGVMLRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN=C2OCC3=CC=CC=N3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2OCC3=CC=CC=N3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



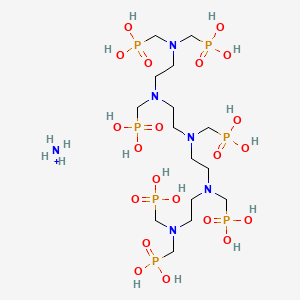
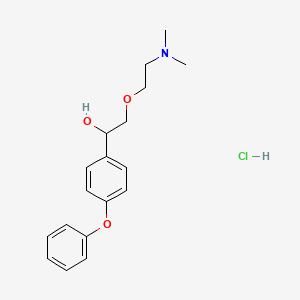
![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)
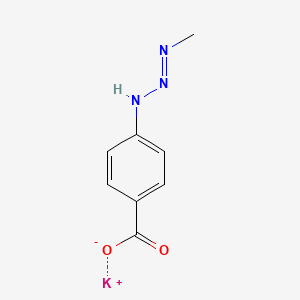


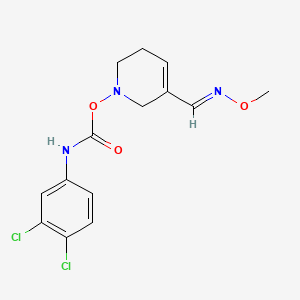
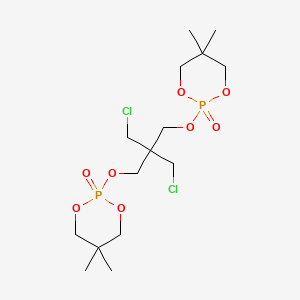


![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)


